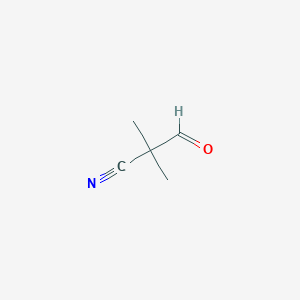

Propanenitrile, 2,2-dimethyl-3-oxo-

Description

The exact mass of the compound Propanenitrile, 2,2-dimethyl-3-oxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanenitrile, 2,2-dimethyl-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 2,2-dimethyl-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2,3-6)4-7/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKZAENSKMVRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449923 | |

| Record name | Propanenitrile, 2,2-dimethyl-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19295-56-8 | |

| Record name | Propanenitrile, 2,2-dimethyl-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of the Compound As a Strategic Synthon

At the heart of its utility, Propanenitrile, 2,2-dimethyl-3-oxo- serves as a bifunctional synthon. nih.goviupac.org In organic synthesis, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. Bifunctional synthons, possessing two reactive sites, are particularly prized as they offer an atom-economic approach to building chemical complexity, often minimizing waste and streamlining synthetic pathways. nih.govresearchgate.net

The strategic value of Propanenitrile, 2,2-dimethyl-3-oxo- lies in the distinct reactivity of its two functional groups: the nitrile (-C≡N) and the oxo (-C=O) group of the aldehyde. The nitrile group can act as a precursor to various nitrogen-containing functionalities, while the aldehyde is a classic electrophilic site for nucleophilic attack and can undergo a wide array of transformations. researchgate.net The gem-dimethyl group on the α-carbon sterically influences the reactivity of these adjacent functional groups, offering a level of control in synthetic design.

The table below summarizes some of the key chemical properties of Propanenitrile, 2,2-dimethyl-3-oxo-. guidechem.comuni.lu

| Property | Value |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| CAS Number | 19295-56-8 |

| Appearance | Data not available |

| Boiling Point (Predicted) | 159.0 ± 23.0 °C |

| Density (Predicted) | 0.953 ± 0.06 g/cm³ |

Contextual Significance in Contemporary Organic Chemistry

The importance of Propanenitrile, 2,2-dimethyl-3-oxo- in modern organic chemistry can be understood by examining the broader classes of compounds to which it belongs: α-keto nitriles and bifunctional molecules.

α-Keto acids and their derivatives, such as α-keto nitriles, are recognized as versatile platform molecules in organic synthesis. mdpi.com They are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.com The presence of both a carbonyl group and a nitrile group allows for participation in diverse reactions, including nucleophilic additions, reductions, and cycloadditions. researchgate.netmdpi.com For instance, α-keto acids have been utilized as precursors for nitrile oxides in [3+2] dipolar cycloaddition reactions to form fused isoxazolines, which are of pharmacological interest. rsc.org

Scope and Research Trajectories

Direct Synthetic Routes

Direct synthesis of Propanenitrile, 2,2-dimethyl-3-oxo- can be approached through several established organic reactions. These methods focus on the formation of the core structure by assembling the key functional groups.

Claisen Condensation Approaches

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. fiveable.mebyjus.comnumberanalytics.commasterorganicchemistry.comopenstax.org A variation of this reaction, the crossed Claisen condensation, involves two different carbonyl compounds and can be employed in the synthesis of unsymmetrical β-keto esters. fiveable.me

While a direct Claisen condensation to yield Propanenitrile, 2,2-dimethyl-3-oxo- is not extensively documented in readily available literature, the general principle can be applied. A plausible approach would involve the acylation of isobutyronitrile (B166230) with a suitable acylating agent. Isobutyronitrile, also known as 2-methylpropanenitrile, possesses the necessary α-protons for deprotonation by a strong base to form a nucleophilic enolate. wikipedia.orgnih.govacs.org This enolate could then react with an acylating agent.

A general representation of this approach is the reaction of an ester with a nitrile in the presence of a strong base. For instance, the reaction of ethyl acetate (B1210297) and propionitrile (B127096) in the presence of sodium amide in liquid ammonia (B1221849) has been reported to yield 2-methyl-3-oxobutanenitrile, demonstrating the feasibility of this type of transformation.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| Ethyl Acetate | Propionitrile | Sodium Amide | Liquid Ammonia | 2-Methyl-3-oxobutanenitrile | 63% |

This reaction highlights the potential for synthesizing α-cyano ketones through a Claisen-type condensation.

Baylis-Hillman Reaction Pathways

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a tertiary amine or phosphine. youtube.comwikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.org This reaction typically produces allylic alcohols. youtube.com The general mechanism involves the Michael addition of the catalyst to the activated alkene, which then acts as a nucleophile, attacking the aldehyde. nrochemistry.com

A hypothetical Baylis-Hillman pathway to Propanenitrile, 2,2-dimethyl-3-oxo- could involve the reaction of formaldehyde (B43269) with an appropriately substituted activated alkene, such as 2-cyanoprop-1-ene. However, specific literature detailing this direct synthesis is scarce. The reaction is known to work with a variety of activated alkenes, including those bearing nitrile groups. youtube.com

| Aldehyde | Activated Alkene | Catalyst | Product Type |

| General Aldehyde | α,β-Unsaturated Nitrile | Tertiary Amine (e.g., DABCO) or Phosphine | Allylic Alcohol |

The resulting product from a Baylis-Hillman reaction would likely require further oxidation to achieve the aldehyde functionality present in Propanenitrile, 2,2-dimethyl-3-oxo-.

Nucleophilic Addition Strategies

Nucleophilic addition to carbonyl compounds is a fundamental reaction in organic chemistry. libretexts.orgyoutube.commasterorganicchemistry.comopenstax.org The synthesis of cyanohydrins through the addition of a cyanide anion to an aldehyde or ketone is a classic example of this reaction type. youtube.com

The synthesis of Propanenitrile, 2,2-dimethyl-3-oxo- via a nucleophilic addition strategy could conceptually start from a precursor that already contains the pivaloyl group, such as pivaloyl chloride. The direct addition of a cyanide nucleophile to an acyl chloride is a challenging reaction.

A more plausible approach involves the generation of α-cyano ketones through methods like the reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant. This method has been shown to produce various α-cyano ketones with a nitrile-bearing all-carbon quaternary center in good to excellent yields under mild conditions. cluster-science.com

| Substrate Type | Cyanating Reagent | Reductant | Product | Yield Range |

| Tertiary Alkyl Bromide | Electrophilic Cyanating Reagent | Zinc | α-Cyano ketone | Good to Excellent |

This strategy offers a potential route to the target molecule by starting with a suitable α-bromo ketone.

Other Established Synthetic Protocols

Other methods for the synthesis of α-cyano ketones have been reported. One such method involves the phase-transfer catalyzed reaction of ketone aroylhydrazones with sodium cyanide in an aqueous-organic solvent system. Another approach is the synthesis of steroidal α-cyano ketones, indicating the broad applicability of methods to generate this functional group motif. acs.orgacs.org Additionally, the direct conversion of cyanohydrins and aldehydes or ketones to β-cyano ketones has been achieved through a nickel-catalyzed "cyano-borrowing" reaction. rsc.org

Preparation of Substituted Analogues and Precursors

The synthesis of substituted analogues of Propanenitrile, 2,2-dimethyl-3-oxo- expands the chemical space and allows for the exploration of structure-activity relationships in various applications.

Synthesis Involving Activated Alkenes

The reaction of activated alkenes is a versatile strategy for the synthesis of complex molecules. For instance, the Michael addition of nucleophiles to α,β-unsaturated compounds is a widely used carbon-carbon bond-forming reaction.

Substituted analogues of Propanenitrile, 2,2-dimethyl-3-oxo- can be prepared through the reaction of nucleophiles with activated alkenes. For example, the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) leads to polyfunctional δ-diketones. nih.gov This demonstrates how a substituted propanenitrile can act as a nucleophile in a Michael addition to an activated alkene system.

| Nucleophile | Activated Alkene | Base | Product Type |

| 3-Oxo-3-phenylpropanenitrile | Linear Conjugated Enynone | Sodium Methoxide | Polyfunctional δ-Diketone |

This methodology provides a pathway to a diverse range of substituted propanenitrile derivatives.

Role of Specific Catalytic Systems

Catalysis plays a pivotal role in optimizing the synthesis of Propanenitrile, 2,2-dimethyl-3-oxo-. The most significant catalytic improvement has been documented for the nucleophilic substitution route, where 1-chloropinacolone (B81408) is treated with an alkali metal cyanide.

The primary challenge in the direct reaction between 1-chloropinacolone and sodium cyanide is the lack of selectivity, which leads to the formation of 2-tert-butyloxirane-2-carbonitrile and other condensation by-products in significant quantities (20-35%). researchgate.netevitachem.com To overcome this, a sophisticated solution involves the addition of a catalytic amount of an iodide salt, such as sodium iodide. This is an application of the Finkelstein reaction, where the less reactive alkyl chloride is converted in situ to the more reactive 1-iodopinacolone. researchgate.net This intermediate readily undergoes substitution by the cyanide ion, dramatically suppressing the formation of undesirable side-products and leading to yields as high as 95% with 99% purity. tandfonline.comresearchgate.net

In the context of Claisen-type condensations, strong bases are the critical reagents that act as catalysts for the reaction. Systems such as sodium hydride in toluene (B28343) or potassium tert-butoxide in tetrahydrofuran (B95107) are employed to generate the necessary cyanomethyl anion for the acylation step. prepchem.comnih.govutsa.edu

More advanced catalytic systems are being explored for the synthesis of related β-ketonitriles. One novel, metal-free approach describes an N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). organic-chemistry.org This method allows for the synthesis of β-ketonitriles that possess a congested quaternary carbon center under mild conditions. organic-chemistry.org While not yet reported for Propanenitrile, 2,2-dimethyl-3-oxo-, it represents a modern catalytic strategy in this area.

The table below summarizes the catalytic systems and their effects.

| Synthetic Route | Catalyst | Function | Outcome | Reference |

| Nucleophilic Substitution | Sodium Iodide (catalytic) | In situ halide exchange (Finkelstein reaction) | Suppresses side reactions, increases yield to 95% and purity to 99% | tandfonline.comresearchgate.net |

| Claisen Condensation | Sodium Hydride | Strong base | Deprotonates acetonitrile (B52724) to form nucleophile | prepchem.com |

| Claisen Condensation | Potassium tert-butoxide | Strong base | Deprotonates acetonitrile to form nucleophile | nih.govutsa.edu |

| Radical Coupling (related compounds) | N-Heterocyclic Carbene (NHC) | Organocatalyst for radical coupling | Forms β-ketonitriles with quaternary carbons in very good yields | organic-chemistry.org |

Solvent-Free Synthetic Techniques

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. While the primary documented syntheses of Propanenitrile, 2,2-dimethyl-3-oxo- employ solvents like methanol (B129727) or toluene, research into solvent-free techniques for related transformations provides insight into potential future methodologies. tandfonline.comprepchem.com

An example of a relevant solvent-free process is the enantioselective Michael addition of diethyl malonate to nitroalkenes. This reaction has been successfully carried out using a chiral thiourea (B124793) organocatalyst under solvent-free conditions, producing the desired product in good yield (73%) and high enantiomeric excess (88%). mdpi.com This demonstrates that complex C-C bond formations can be achieved efficiently without a bulk solvent medium.

| Reaction Type | Reactants | Catalyst | Conditions | Yield | Stereoselectivity | Reference |

| Michael Addition | Diethyl malonate, Alkyl-substituted nitroalkene | (R,R)-Thiourea (10 mol%) | Solvent-free | 73% | 88% ee | mdpi.com |

This approach highlights a promising direction for the environmentally benign synthesis of functionalized molecules. Although a direct solvent-free synthesis for Propanenitrile, 2,2-dimethyl-3-oxo- has not been prominently reported, the principles demonstrated in related Michael additions could potentially be adapted to the condensation or substitution reactions used for its preparation.

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. pressbooks.publibretexts.orgwikipedia.org This reactivity is fundamental to many transformations of nitriles.

Hydrolysis and Amidation Pathways

One of the most common reactions of nitriles is hydrolysis, which can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. This initially forms an imidic acid, which then tautomerizes to the more stable amide. Further hydrolysis of the amide leads to the corresponding carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide. pressbooks.pub Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylic acid. libretexts.org

For Propanenitrile, 2,2-dimethyl-3-oxo-, hydrolysis would lead to the formation of 2,2-dimethyl-3-oxopropanamide, and subsequently, 2,2-dimethyl-3-oxopropanoic acid.

Table 1: Hydrolysis and Amidation Products

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

|---|

Reduction Chemistry

The nitrile group can be reduced to a primary amine using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can effectively reduce the nitrile group to a primary amine. The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com In the case of Propanenitrile, 2,2-dimethyl-3-oxo-, this would yield 3-amino-2,2-dimethylpropan-1-al, although the aldehyde group may also be susceptible to reduction depending on the reaction conditions.

DIBAL-H (Diisobutylaluminium hydride): A milder reducing agent, DIBAL-H, can be used to achieve a partial reduction of the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. chemistrysteps.com This would convert Propanenitrile, 2,2-dimethyl-3-oxo- into 2,2-dimethyl-3-oxopropanal.

Table 2: Reduction Products of the Nitrile Group

| Starting Material | Reagent | Product |

|---|---|---|

| Propanenitrile, 2,2-dimethyl-3-oxo- | 1. LiAlH₄, 2. H₂O | 3-amino-2,2-dimethylpropan-1-al |

Cycloaddition Reactions

Nitriles can participate in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. libretexts.orgyoutube.com For instance, nitrile oxides, which can be generated in situ, react with nitriles in [3+2] cycloaddition reactions. nih.govarkat-usa.org While specific examples with Propanenitrile, 2,2-dimethyl-3-oxo- are not prevalent in the searched literature, the general reactivity pattern suggests it could act as a dipolarophile. libretexts.org

Reactions at the Carbonyl (Keto) Moiety

The carbonyl group (>C=O) is also a key reactive center, characterized by a polarized double bond with an electrophilic carbon atom. libretexts.orgsavemyexams.com This makes it a prime target for nucleophilic attack. wikipedia.orglibretexts.org

Nucleophilic Additions to the Carbonyl Carbon

A wide variety of nucleophiles can add to the carbonyl carbon of Propanenitrile, 2,2-dimethyl-3-oxo-. wikipedia.orgsavemyexams.com

Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. youtube.com For example, the reaction with methylmagnesium bromide would yield 3-cyano-2,2,3-trimethylpropan-3-ol.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that add to the carbonyl group, also forming a tertiary alcohol upon workup. youtube.com

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol without affecting the nitrile group, yielding 3-hydroxy-2,2-dimethylpropanenitrile. cymitquimica.com

Cyanide Addition: The addition of hydrogen cyanide (HCN) to the carbonyl group would result in the formation of a cyanohydrin.

Table 3: Nucleophilic Addition Products at the Carbonyl Group

| Starting Material | Reagent | Product |

|---|---|---|

| Propanenitrile, 2,2-dimethyl-3-oxo- | 1. CH₃MgBr, 2. H₃O⁺ | 3-cyano-2,2,3-trimethylpropan-3-ol |

| Propanenitrile, 2,2-dimethyl-3-oxo- | NaBH₄, CH₃OH | 3-hydroxy-2,2-dimethylpropanenitrile |

Enamine and Imine Formation via Condensation Reactions

Aldehydes and ketones react with amines in condensation reactions to form imines and enamines. chemistrysteps.comlibretexts.orgyoutube.com

Imine Formation: Primary amines react with ketones in the presence of an acid catalyst to form imines (Schiff bases). chemistrysteps.comlibretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. eopcw.com For example, reaction with methylamine (B109427) would yield N-(1-cyano-2,2-dimethylpropylidene)methanamine.

Enamine Formation: Secondary amines react with ketones to form enamines. chemistrysteps.comwikipedia.org The reaction also proceeds through an iminium ion intermediate. Since the nitrogen in a secondary amine is not bonded to a hydrogen that can be eliminated, a proton is removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine. libretexts.orgwikipedia.org In the case of Propanenitrile, 2,2-dimethyl-3-oxo-, there are no α-hydrogens on one side of the carbonyl group. However, enamine formation could potentially occur towards the methyl groups, although this is sterically hindered.

These reactions are typically reversible and are often favored by the removal of water. eopcw.com The pH of the reaction is crucial; it must be acidic enough to catalyze the reaction but not so acidic as to completely protonate the amine nucleophile. libretexts.org

Table 4: Imine and Enamine Formation Products

| Starting Material | Reagent | Product Type | Product Name |

|---|---|---|---|

| Propanenitrile, 2,2-dimethyl-3-oxo- | CH₃NH₂, H⁺ | Imine | N-(1-cyano-2,2-dimethylpropylidene)methanamine |

Alpha-Carbon Reactivity and Condensation Products

The chemical behavior of "Propanenitrile, 2,2-dimethyl-3-oxo-" is largely dictated by the interplay of its three functional components: the nitrile group, the ketone, and the quaternary alpha-carbon. The electron-withdrawing nature of both the nitrile and carbonyl groups typically increases the acidity of the alpha-hydrogens, facilitating the formation of a resonance-stabilized enolate. However, in the case of "Propanenitrile, 2,2-dimethyl-3-oxo-", the alpha-carbon is substituted with two methyl groups, precluding the presence of any alpha-hydrogens.

This structural feature has profound implications for its reactivity. Unlike other 3-oxopropanenitriles, it cannot readily undergo reactions that rely on the deprotonation of the alpha-carbon to form an enolate. libretexts.org Consequently, classical condensation reactions such as the aldol (B89426) or Claisen condensations, which require an enolizable component, are not expected to proceed through the alpha-carbon of this molecule.

While direct condensation at the alpha-position is blocked, the carbonyl group itself remains a reactive site for nucleophilic attack. Condensation reactions with binucleophiles would likely proceed via initial attack at the carbonyl carbon.

Derivatization for Complex Molecular Architectures

Despite the lack of alpha-hydrogen reactivity, the inherent functionality of the ketone and nitrile groups makes "Propanenitrile, 2,2-dimethyl-3-oxo-" a potential precursor for a variety of heterocyclic systems. The general strategy involves the reaction of the dicarbonyl-like functionality with binucleophilic reagents, where the two nucleophilic centers can attack the electrophilic carbonyl carbon and the carbon of the nitrile group to form a ring.

Formation of Heterocyclic Compounds

The synthesis of various five- and six-membered heterocyclic rings, as well as fused systems, is a hallmark of 1,3-dicarbonyl and related compounds. By analogy, "Propanenitrile, 2,2-dimethyl-3-oxo-" is a plausible, though underexplored, substrate for such transformations.

Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comchim.it In a hypothetical reaction with "Propanenitrile, 2,2-dimethyl-3-oxo-", hydrazine would be expected to first attack the more electrophilic ketone carbonyl. Subsequent intramolecular cyclization involving the nitrile group would lead to the formation of a pyrazole (B372694) ring. The gem-dimethyl group at what would become the 4-position of the pyrazole ring would remain intact.

Isoxazoles are similarly formed by the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.govyoutube.com The reaction of "Propanenitrile, 2,2-dimethyl-3-oxo-" with hydroxylamine would be expected to proceed via a similar mechanism to pyrazole formation, yielding a 4,4-dimethyl-substituted isoxazole (B147169) derivative. The treatment of β-ketonitriles with hydroxylamine is a known method for producing 3-aminoisoxazoles. nih.gov

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| 3-Oxopropanenitrile (B1221605) Derivative | Hydrazine | Pyrazole | Acidic or basic catalysis |

| 3-Oxopropanenitrile Derivative | Hydroxylamine | Isoxazole | Typically in aqueous ethanol (B145695) |

This table represents generalized reactions for 3-oxopropanenitrile derivatives, as specific examples for Propanenitrile, 2,2-dimethyl-3-oxo- are not available.

Pyrimidines can be synthesized by the reaction of 1,3-dicarbonyl compounds with amidines. organic-chemistry.org For "Propanenitrile, 2,2-dimethyl-3-oxo-", reaction with an amidine, such as guanidine (B92328) or urea (B33335), would be anticipated to yield a highly substituted pyrimidine (B1678525). The reaction likely initiates with the attack of one of the amidine nitrogens on the carbonyl carbon, followed by cyclization involving the other nitrogen and the nitrile group.

Pyrazolopyrimidines , which are fused heterocyclic systems, are often synthesized from aminopyrazole precursors. ekb.eguminho.pt While not a direct cyclization product of "Propanenitrile, 2,2-dimethyl-3-oxo-" with a simple binucleophile, if this compound were first converted to a pyrazole derivative that retains a reactive functional group, further annulation to a pyrimidine ring could be possible. For example, a common route involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| 3-Oxopropanenitrile Derivative | Amidines (e.g., urea, guanidine) | Pyrimidine |

| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine |

This table illustrates general synthetic pathways for pyrimidines and pyrazolopyrimidines.

The synthesis of triazolopyrimidines typically involves the reaction of aminotriazoles with 1,3-dicarbonyl compounds or suitable precursors. nih.govresearchgate.net A plausible, though unconfirmed, route starting from "Propanenitrile, 2,2-dimethyl-3-oxo-" would be its reaction with 3-amino-1,2,4-triazole. This would likely proceed through a condensation-cyclization sequence to afford a triazolo[1,5-a]pyrimidine with a gem-dimethyl group.

Similarly, imidazopyrimidines can be prepared from the reaction of 2-aminoimidazoles with 1,3-dicarbonyl compounds. nih.gov The reaction of "Propanenitrile, 2,2-dimethyl-3-oxo-" with 2-aminoimidazole would be expected to follow a similar pathway, yielding an imidazo[1,2-a]pyrimidine (B1208166) derivative.

Quinoxalines are generally synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. organic-chemistry.orgnih.gov "Propanenitrile, 2,2-dimethyl-3-oxo-" possesses a 1,3-dicarbonyl-like structure (ketone and nitrile). Its reaction with an ortho-phenylenediamine would be expected to form a quinoxaline (B1680401) derivative. The reaction would likely proceed by initial nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by an intramolecular cyclization of the second amino group onto the nitrile carbon.

| Starting Material 1 | Starting Material 2 | Product Heterocycle |

| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Quinoxaline |

| 3-Amino-1,2,4-triazole | 1,3-Dicarbonyl Compound | Triazolo[1,5-a]pyrimidine |

| 2-Aminoimidazole | 1,3-Dicarbonyl Compound | Imidazo[1,2-a]pyrimidine |

This table outlines common synthetic strategies for the indicated fused heterocyclic systems.

Reactions with Nitrogen-Containing Binucleophiles

Due to the presence of two electrophilic centers (the carbonyl carbon and the nitrile carbon) in a 1,3-relationship, pivaloylacetonitrile (B1295116) readily undergoes condensation reactions with various nitrogen-containing binucleophiles to form stable five- or six-membered heterocyclic rings. These reactions are fundamental in heterocyclic chemistry, providing efficient routes to important classes of compounds.

Reaction with Hydrazine:

The reaction of pivaloylacetonitrile with hydrazine hydrate (B1144303) is a classic example of the Knorr pyrazole synthesis. In this reaction, the two nucleophilic nitrogen atoms of hydrazine attack the two electrophilic carbon centers of the β-ketonitrile. The initial step involves the formation of a hydrazone with the ketone carbonyl group, followed by an intramolecular cyclization where the terminal amino group of the hydrazine moiety attacks the nitrile carbon. Subsequent tautomerization leads to the formation of a stable aromatic pyrazole ring. The reaction typically proceeds by refluxing the reactants in an alcohol solvent, such as ethanol or methanol. The product of this reaction is 3-tert-butyl-1H-pyrazol-5-amine, a valuable substituted pyrazole.

Reaction with Hydroxylamine:

Analogous to the reaction with hydrazine, pivaloylacetonitrile reacts with hydroxylamine to form a five-membered isoxazole ring. The reaction is typically carried out by treating pivaloylacetonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine (B92270), to liberate the free hydroxylamine. The nitrogen atom of hydroxylamine initially attacks the carbonyl group to form an oxime. This is followed by an intramolecular cyclization involving the hydroxyl group attacking the nitrile, which upon dehydration yields the aromatic isoxazole ring. georganics.sk The product of this cyclocondensation is 5-tert-butylisoxazol-3-amine. georganics.skchemimpex.com This particular isoxazole derivative is a key building block in the synthesis of various biologically active compounds.

Reaction with Urea:

Pivaloylacetonitrile can also react with urea and its derivatives to form substituted pyrimidines. In this condensation reaction, which is typically acid-catalyzed, the two amino groups of urea act as the binucleophile, attacking the carbonyl and nitrile functionalities of pivaloylacetonitrile. The reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to yield a stable 2-hydroxypyrimidine (B189755) (a pyrimidone). The reaction of 1,3-dicarbonyl compounds with urea is a well-established method for the synthesis of the pyrimidine core structure. rsc.org

Table 1: Heterocyclic Products from Reactions with Binucleophiles

| Binucleophile | Reagent | Heterocyclic Product |

|---|---|---|

| Hydrazine | Hydrazine hydrate | 3-tert-butyl-1H-pyrazol-5-amine |

| Hydroxylamine | Hydroxylamine hydrochloride | 5-tert-butylisoxazol-3-amine |

| Urea | Urea | 4-tert-butyl-6-amino-1,2-dihydropyrimidin-2-one |

Intermediate in Multi-Step Organic Synthesis

The ability of pivaloylacetonitrile to readily form substituted heterocycles makes it a valuable intermediate in multi-step organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals.

Synthesis of Herbicides:

Pivaloylacetonitrile is a key precursor in the industrial synthesis of the herbicide isouron. The synthesis involves the reaction of pivaloylacetonitrile with hydroxylamine to form 5-tert-butylisoxazol-3-amine. This intermediate is then further functionalized to produce the final herbicide molecule. The isoxazole ring system is a common motif in many agrochemicals due to its biological activity and metabolic stability.

Synthesis of Pharmaceutical Ingredients:

The pyrazole moiety derived from pivaloylacetonitrile is a core component of several active pharmaceutical ingredients. For instance, pyrazolyl ureas synthesized from 3-tert-butyl-1H-pyrazol-5-amine have been identified as potent inhibitors of p38 MAP kinase. nih.gov These kinases are involved in inflammatory signaling pathways, and their inhibition is a therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis. nih.govpsu.edu The synthesis of these inhibitors involves the initial formation of the pyrazole ring from pivaloylacetonitrile and a hydrazine derivative, followed by subsequent reactions to introduce the urea functionality and other necessary substituents. nih.gov

Multicomponent Reactions:

Pivaloylacetonitrile is also utilized as a versatile building block in multicomponent reactions (MCRs), which are powerful tools for the efficient construction of complex molecules in a single step. nih.govresearchgate.netresearchgate.netacsgcipr.org For example, it can participate in a one-pot synthesis of highly substituted pyridines. In a typical reaction, pivaloylacetonitrile is reacted with an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an ammonium (B1175870) source (like ammonium acetate). This cascade of reactions, often involving initial Knoevenagel and Michael additions followed by cyclization and aromatization, leads to the formation of a polysubstituted pyridine ring. mdpi.com These pyridine derivatives are themselves valuable intermediates for further synthetic transformations.

Spectroscopic and Advanced Structural Elucidation of Propanenitrile, 2,2 Dimethyl 3 Oxo

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Characterization

The ¹H NMR spectrum of Propanenitrile, 2,2-dimethyl-3-oxo- provides clear signals corresponding to the two distinct types of protons in the molecule. chemicalbook.comresearchgate.net In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a sharp singlet appears at approximately 1.21-1.24 ppm. chemicalbook.comresearchgate.net This signal integrates to nine protons and is assigned to the three equivalent methyl (CH₃) groups of the tert-butyl moiety. The chemical environment of these protons is identical, resulting in a single resonance. A second singlet is observed further downfield at around 3.50-3.68 ppm, integrating to two protons. chemicalbook.comresearchgate.net This signal corresponds to the methylene (B1212753) (CH₂) group situated between the carbonyl and nitrile functional groups. The downfield shift is attributed to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups. libretexts.org

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | 1.21 - 1.24 | Singlet | 9H |

| -CH₂-CN | 3.50 - 3.68 | Singlet | 2H |

| ¹H NMR Data recorded in CDCl₃. chemicalbook.comresearchgate.net |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals five distinct carbon signals, consistent with the molecular structure of Propanenitrile, 2,2-dimethyl-3-oxo-. The signals are assigned based on established chemical shift ranges for different carbon environments. chemicalbook.comoregonstate.edulibretexts.org The three equivalent methyl carbons of the tert-butyl group typically appear as a single peak around 26.2 ppm. The quaternary carbon of the tert-butyl group is observed near 43.5 ppm. The methylene carbon, positioned between the two functional groups, resonates at approximately 34.5 ppm. The carbon of the nitrile group (-C≡N) is found further downfield in the range of 113-114 ppm. The most deshielded signal, appearing at approximately 202.1 ppm, is assigned to the carbonyl carbon (C=O) due to the strong electron-withdrawing effect of the oxygen atom. libretexts.org

| Assignment | Chemical Shift (δ, ppm) |

| -C H₃ | 26.2 |

| -C (CH₃)₃ | 43.5 |

| -C H₂- | 34.5 |

| -C ≡N | 113.8 |

| -C =O | 202.1 |

| ¹³C NMR Data. chemicalbook.com |

2D NMR Techniques for Connectivity Assignments

While specific 2D NMR studies for Propanenitrile, 2,2-dimethyl-3-oxo- are not extensively detailed in readily available literature, the application of techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be standard practice for unambiguous structure confirmation. mdpi.comnih.gov An HSQC experiment would show direct one-bond correlations between the protons and the carbons they are attached to: the signal at 1.2 ppm (¹H) would correlate with the signal at 26.2 ppm (¹³C), and the signal at 3.6 ppm (¹H) would correlate with the signal at 34.5 ppm (¹³C).

An HMBC experiment would reveal longer-range (2-3 bond) correlations, confirming the connectivity of the molecular fragments. Key expected correlations would include:

A correlation between the tert-butyl protons (1.2 ppm) and the carbonyl carbon (202.1 ppm) and the quaternary carbon (43.5 ppm).

Correlations between the methylene protons (3.6 ppm) and the carbonyl carbon (202.1 ppm), the quaternary carbon (43.5 ppm), and the nitrile carbon (113.8 ppm).

These correlations would definitively establish the pivaloylacetonitrile (B1295116) structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. utexas.edulibretexts.org The IR spectrum of Propanenitrile, 2,2-dimethyl-3-oxo- displays characteristic absorption bands that confirm the presence of its key functional groups. thermofisher.comchemicalbook.com A strong, sharp absorption band is typically observed in the region of 2250-2260 cm⁻¹, which is characteristic of a nitrile (-C≡N) stretching vibration. Another very strong and sharp absorption appears around 1720-1730 cm⁻¹, indicative of the carbonyl (C=O) stretching vibration of a ketone. pressbooks.pub Additionally, C-H stretching vibrations from the alkane portions of the molecule are observed in the 2850-3000 cm⁻¹ range. libretexts.org

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | ~2255 | Strong, Sharp |

| C=O Stretch (Ketone) | ~1725 | Strong, Sharp |

| C-H Stretch (Alkane) | 2850 - 3000 | Medium to Strong |

| Characteristic IR Absorption Bands. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. whitman.eduwikipedia.org For Propanenitrile, 2,2-dimethyl-3-oxo-, which has a molecular formula of C₇H₁₁NO, the calculated molecular weight is approximately 125.17 g/mol . chemicalbook.comchemicalbook.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z = 125. chemicalbook.comresearchgate.net The fragmentation pattern is a key feature for structural elucidation. libretexts.org A very prominent peak in the spectrum is consistently observed at m/z = 57. This peak represents the base peak (the most abundant ion) and corresponds to the highly stable tert-butyl cation, [(CH₃)₃C]⁺, formed by the cleavage of the bond between the carbonyl group and the tert-butyl group (alpha-cleavage). libretexts.org Other significant fragments include a peak at m/z = 68, resulting from the loss of the tert-butyl group and a hydrogen atom, and a peak at m/z = 41, often corresponding to the allyl cation or a fragment from the nitrile portion. chemicalbook.com

| m/z | Proposed Fragment | Significance |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 68 | [M - C₄H₉]⁺ | Loss of tert-butyl group |

| 57 | [(CH₃)₃C]⁺ | tert-butyl cation (Base Peak) |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ | Fragmentation of the main chain |

| Key fragments in the Electron Ionization Mass Spectrum. chemicalbook.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions. While Propanenitrile, 2,2-dimethyl-3-oxo- is known to be a crystalline solid at room temperature, with a reported melting point of 66-69 °C, detailed public reports of its single-crystal X-ray structure are not readily found in major crystallographic databases as of this writing. chemicalbook.com

Should such a study be performed, it would be expected to reveal the precise bond lengths of the C=O, C≡N, and various C-C bonds, as well as the tetrahedral and trigonal planar geometries around the respective carbon atoms. Furthermore, it would elucidate how the molecules pack in the crystal lattice and identify any significant intermolecular forces, such as dipole-dipole interactions involving the polar carbonyl and nitrile groups, that stabilize the solid-state structure.

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This method provides critical information about the empirical formula of a substance, which can then be compared with the theoretical values derived from its proposed molecular formula to confirm its elemental composition and purity.

For Propanenitrile, 2,2-dimethyl-3-oxo-, which has the molecular formula C₅H₇NO, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. Current time information in Bangalore, IN. The molecular weight of this compound is 97.12 g/mol . Current time information in Bangalore, IN. The expected percentages for carbon, hydrogen, nitrogen, and oxygen are essential benchmarks for validating the identity of a synthesized sample.

Theoretical Elemental Composition

The calculated elemental composition of Propanenitrile, 2,2-dimethyl-3-oxo- is presented in the table below. These values are the theoretical percentages against which experimental results from CHN analysis are compared.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 61.84 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 7.26 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 14.43 |

| Oxygen | O | 16.00 | 1 | 16.00 | 16.47 |

| Total | 97.116 | 100.00 |

Detailed Research Findings

While specific experimental elemental analysis data for Propanenitrile, 2,2-dimethyl-3-oxo- is not widely reported in the available literature, research on structurally similar β-oxonitriles provides valuable insight into the expected experimental outcomes. For instance, a study on the synthesis of various functionalized β-oxonitriles reported the elemental analysis results for several related compounds. researchgate.netrsc.org

In the synthesis and characterization of 2,2-dimethyl-3-oxo-3-phenylpropanenitrile (B13125390) (C₁₁H₁₁NO), the calculated elemental composition was C, 76.28%; H, 6.40%; N, 8.09%. The experimentally found values were C, 76.39%; H, 6.54%; N, 8.22%, showing close correlation with the theoretical percentages. rsc.org

Similarly, for 3-(4-biphenylyl)-2,2-dimethyl-3-oxopropanenitrile, the synthesis and characterization data would be compared to its theoretical elemental composition to confirm its successful preparation. researchgate.netrsc.org These examples underscore the importance of elemental analysis in the structural elucidation of newly synthesized compounds, where a close match between the calculated and found percentages provides strong evidence for the assigned structure.

The data from these related compounds demonstrate that the experimental values obtained through CHN analysis are typically within a narrow margin of the theoretical values, accounting for minor experimental variations. This consistency is a hallmark of a pure sample that conforms to the proposed molecular formula.

Computational and Theoretical Investigations of Propanenitrile, 2,2 Dimethyl 3 Oxo

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. unipd.it These calculations can predict molecular structure, energy, and a variety of other chemical properties.

The electronic structure of an atom or molecule is the arrangement of its electrons in atomic or molecular orbitals. wikipedia.orgsavemyexams.com Understanding the electronic structure of Propanenitrile, 2,2-dimethyl-3-oxo- is crucial for explaining its stability, reactivity, and spectroscopic properties. Quantum chemical calculations can determine the distribution of electrons and the energies of the molecular orbitals.

The presence of both a nitrile (-C≡N) and a ketone (C=O) group, both of which are electron-withdrawing, will significantly influence the electron distribution in the molecule. An analysis would likely show a polarization of electron density towards the oxygen and nitrogen atoms.

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or calculated data.

Frontier Molecular Orbital (FMO) theory is a powerful concept in organic chemistry for predicting the reactivity of molecules. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy and shape of these orbitals can predict how a molecule will react with other species.

For Propanenitrile, 2,2-dimethyl-3-oxo-, the HOMO would likely be located on the oxygen atom of the carbonyl group, which has lone pairs of electrons. The LUMO would likely be a π* anti-bonding orbital associated with the carbonyl and nitrile groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Data for Propanenitrile, 2,2-dimethyl-3-oxo-

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | e.g., -10.5 | The energy of the highest occupied molecular orbital. |

| LUMO | e.g., -1.2 | The energy of the lowest unoccupied molecular orbital. |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or calculated data.

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netmdpi.comnih.gov These predictions are valuable for interpreting experimental spectra and confirming the structure of a compound.

For Propanenitrile, 2,2-dimethyl-3-oxo-, calculations could predict the vibrational frequencies of the C≡N and C=O stretching modes in the IR spectrum, the chemical shifts of the different protons and carbons in the NMR spectra, and the electronic transitions that would be observed in the UV-Vis spectrum.

Table 3: Illustrative Predicted Spectroscopic Data for Propanenitrile, 2,2-dimethyl-3-oxo-

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| IR | C≡N stretch | e.g., 2245 cm⁻¹ |

| IR | C=O stretch | e.g., 1715 cm⁻¹ |

| ¹H NMR | -CH₃ chemical shift | e.g., 1.3 ppm |

| ¹³C NMR | Carbonyl carbon chemical shift | e.g., 205 ppm |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or calculated data.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies use computational methods to represent and simulate the behavior of molecules. rsc.org These techniques can provide insights into the dynamic properties of molecules, such as their conformational preferences and reaction pathways.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For Propanenitrile, 2,2-dimethyl-3-oxo-, rotation around the C-C bond connecting the carbonyl group and the gem-dimethyl substituted carbon can lead to different conformers with varying energies.

A computational conformational analysis would involve systematically rotating this bond and calculating the energy of the molecule at each step. This would identify the most stable conformer(s) and the energy barriers between them. The gem-dimethyl groups would likely impose significant steric hindrance, influencing the preferred conformation.

Table 4: Illustrative Conformational Analysis Data for Propanenitrile, 2,2-dimethyl-3-oxo-

| Conformer | Dihedral Angle (O=C-C-CN) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered | e.g., 60° | e.g., 0.0 (most stable) |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or calculated data.

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the transition states and intermediates along the reaction pathway. youtube.com This allows for a detailed understanding of the reaction mechanism and the factors that control its rate and selectivity.

For Propanenitrile, 2,2-dimethyl-3-oxo-, one could computationally study its reaction with a nucleophile, for example. The calculations would model the approach of the nucleophile to the electrophilic carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent steps of the reaction. The activation energies for different possible pathways could be calculated to predict the most likely reaction product.

While specific computational and theoretical investigations on Propanenitrile, 2,2-dimethyl-3-oxo- are not extensively documented in publicly available literature, the application of modern computational chemistry techniques holds significant promise for a detailed understanding of this molecule. Such studies would provide valuable insights into its electronic structure, reactivity, spectroscopic signatures, conformational landscape, and reaction mechanisms. The theoretical framework outlined above serves as a roadmap for future research that could unlock a deeper understanding of the chemical behavior of this and related compounds.

Structure-Reactivity Relationship Studies

The reactivity of Propanenitrile, 2,2-dimethyl-3-oxo-, also known as 2-cyano-2-methylpropanal, is intricately linked to its unique molecular architecture. nist.govguidechem.com Computational and theoretical studies provide significant insights into how its structural and electronic features govern its chemical behavior. The molecule incorporates three key functional components: a nitrile group (-C≡N), an oxo (or carbonyl) group (C=O), and a gem-dimethyl group on the carbon atom alpha to both the nitrile and oxo functionalities. guidechem.comcymitquimica.com The interplay of these groups dictates the molecule's reactivity profile.

The electronic structure of the nitrile group renders its carbon atom electrophilic. libretexts.org This is due to the significant electronegativity difference between carbon and nitrogen, leading to a polarization of the carbon-nitrogen triple bond. youtube.com Resonance effects further accentuate the electrophilic nature of the nitrile carbon, making it susceptible to nucleophilic attack. libretexts.org This reaction typically proceeds through the formation of an imine anion intermediate. libretexts.orglibretexts.org

Similarly, the carbonyl carbon of the oxo group is also an electrophilic center, readily attacked by nucleophiles. The presence of two electron-withdrawing groups, the nitrile and the oxo group, attached to the same carbon atom is expected to significantly enhance the electrophilicity of this central carbon.

Computational models, such as Density Functional Theory (DFT), are instrumental in quantifying these electronic and steric effects. Parameters derived from these calculations, including molecular orbital energies and electrostatic potential maps, offer a more detailed understanding of the structure-reactivity relationship.

Frontier Molecular Orbitals and Reactivity Descriptors:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Predicted Physicochemical and Reactivity-Related Properties:

Computational tools can predict various properties that shed light on the reactivity of Propanenitrile, 2,2-dimethyl-3-oxo-. These properties are valuable for understanding its behavior in different chemical environments.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 97.12 g/mol | guidechem.com |

| Molecular Formula | C₅H₇NO | guidechem.com |

| Topological Polar Surface Area | 40.9 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Complexity | 117 | guidechem.com |

Predicted Collision Cross Section (CCS) Data:

Collision cross-section is a measure of the effective area of an ion in the gas phase and is influenced by its size, shape, and charge distribution. This data, often predicted through computational methods, provides insights into the molecule's three-dimensional structure.

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 98.060041 | 118.6 | uni.lu |

| [M+Na]⁺ | 120.04198 | 128.7 | uni.lu |

| [M-H]⁻ | 96.045489 | 120.1 | uni.lu |

| [M+NH₄]⁺ | 115.08659 | 140.0 | uni.lu |

| [M+K]⁺ | 136.01592 | 128.8 | uni.lu |

| [M+H-H₂O]⁺ | 80.050025 | 108.6 | uni.lu |

| [M+HCOO]⁻ | 142.05097 | 138.4 | uni.lu |

Applications of Propanenitrile, 2,2 Dimethyl 3 Oxo in Chemical Sciences and Technology

Role in Advanced Materials Chemistry

The bifunctional nature of Propanenitrile, 2,2-dimethyl-3-oxo-, with its reactive aldehyde and nitrile groups, theoretically positions it as a candidate for monomer synthesis. However, concrete examples of its incorporation into advanced materials are not readily found.

Precursor for Polymer Synthesis

The aldehyde and nitrile functionalities could potentially participate in polymerization reactions. For instance, the aldehyde group could undergo reactions to form polymers like polyacetals or be a site for condensation polymerization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further reactive sites for polymerization into polyamides or polyimines. However, no specific polymers derived from Propanenitrile, 2,2-dimethyl-3-oxo- have been reported in the literature.

Application in Conductive Materials Development

The development of conductive materials often involves the creation of conjugated polymer backbones. While certain nitrile-containing compounds can be precursors to conjugated systems, there is no available research demonstrating the use of Propanenitrile, 2,2-dimethyl-3-oxo- in the synthesis of conductive polymers.

Contribution to Organic Semiconductors

Organic semiconductors are a class of materials where the charge transport properties are dictated by their molecular structure. The specific electronic properties endowed by the combination of a gem-dimethyl group, a nitrile, and an oxo group in Propanenitrile, 2,2-dimethyl-3-oxo- have not been explored in the context of organic semiconductor research.

Use in Specialty Coatings

Specialty coatings often utilize monomers that can impart specific properties such as hardness, chemical resistance, or tailored refractive indices. While aldehydes and nitriles can be part of such monomeric structures, the specific contribution or use of Propanenitrile, 2,2-dimethyl-3-oxo- in this area remains unelucidated.

Synthetic Utility in Agrochemical Development

The synthesis of agrochemicals, particularly pesticides, often involves the construction of heterocyclic ring systems, as these structures are prevalent in many active compounds. nih.gov

Intermediates for Pesticide Design

The reactivity of the aldehyde and nitrile groups in Propanenitrile, 2,2-dimethyl-3-oxo- suggests it could serve as a building block for constructing various heterocyclic scaffolds. For example, it could potentially react with hydrazines to form pyridazines or with amidines to yield pyrimidines. However, a review of the literature and patent databases does not show its specific use as an intermediate in the synthesis of any commercial or developmental pesticides. The steric hindrance from the gem-dimethyl groups might also influence its reactivity and suitability as a precursor in known synthetic routes.

Building Blocks for Herbicide Structures

The search for novel and effective herbicides is a continuous effort in the agrochemical industry. Small, functionalized molecules often serve as key building blocks for the synthesis of more complex active ingredients. While there is no direct evidence in the reviewed literature of Propanenitrile, 2,2-dimethyl-3-oxo- being specifically used in the synthesis of commercialized herbicides, its chemical structure suggests potential utility in this area.

The presence of both a nitrile and a carbonyl group allows for a variety of chemical transformations, making it a potentially versatile starting material. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ketone functionality can undergo reactions such as reduction to a secondary alcohol, reductive amination, or condensation reactions. The gem-dimethyl group provides steric hindrance, which can influence the selectivity of reactions and the biological activity of the final product.

The general class of β-oxonitriles, to which this compound belongs, are known intermediates in the synthesis of various heterocyclic compounds, some of which have been investigated for herbicidal activity. The reactivity of the active methylene (B1212753) group (alpha to the nitrile and carbonyl) in simpler β-oxonitriles is a key feature in their synthetic utility. However, in the case of Propanenitrile, 2,2-dimethyl-3-oxo- , the absence of alpha-hydrogens due to the gem-dimethyl substitution pattern alters its reactivity profile, making it a more specialized building block.

Contribution to Combinatorial Chemistry and Library Design

Combinatorial chemistry is a powerful technique used in drug discovery and materials science to synthesize a large number of different but structurally related molecules, known as a chemical library. The design of these libraries is crucial for exploring a wide range of chemical space and increasing the chances of finding a compound with the desired activity.

Small, rigid, and functionally diverse molecules are highly valued as scaffolds or building blocks in combinatorial library design. Propanenitrile, 2,2-dimethyl-3-oxo- , with its compact structure and two distinct functional groups, fits this description.

Potential Contributions:

Scaffold for Library Synthesis: The ketone and nitrile groups can serve as handles for the attachment of various diversity elements. For example, the ketone could be reacted with a library of amines to form imines or enamines, which could then be further modified. The nitrile group could be converted to a tetrazole or other nitrogen-containing heterocycles, introducing further diversity.

Fragment-Based Screening: In fragment-based drug discovery, small molecules (fragments) are screened for weak binding to a biological target. Hits from this initial screen are then optimized to produce more potent leads. Due to its low molecular weight and presence of hydrogen bond acceptors (the carbonyl oxygen and the nitrile nitrogen), Propanenitrile, 2,2-dimethyl-3-oxo- could potentially be included in a fragment library.

Despite this potential, there is no specific mention in the surveyed literature of Propanenitrile, 2,2-dimethyl-3-oxo- being utilized in any particular combinatorial library or screening campaign. The design of such libraries is often proprietary, and the specific building blocks used are not always disclosed in the public domain.

Industrial Chemical Processes and Intermediates

The industrial application of a chemical compound is largely dependent on its cost-effective synthesis and its utility as a precursor to high-value products. While specific industrial processes involving Propanenitrile, 2,2-dimethyl-3-oxo- are not detailed in available literature, we can infer potential synthetic routes and its role as an intermediate based on general organic chemistry principles and known processes for related compounds.

General methods for the synthesis of β-oxonitriles often involve the condensation of an ester with a nitrile in the presence of a strong base. For example, the reaction of an acetate (B1210297) ester with acetonitrile (B52724) can yield cyanoacetone. However, the synthesis of Propanenitrile, 2,2-dimethyl-3-oxo- would require a different approach due to its specific substitution pattern. One plausible, though not documented, route could involve the acylation of isobutyronitrile (B166230) with a suitable acylating agent.

As an intermediate, its bifunctional nature would allow for the synthesis of a range of other chemicals. The conversion of the nitrile and ketone groups, either selectively or in concert, could lead to various products such as amino alcohols, hydroxy acids, and heterocyclic compounds. The gem-dimethyl group would be retained in the product, potentially imparting specific physical or biological properties.

The lack of readily available information on its large-scale production or use as an industrial intermediate suggests that it may be a specialty chemical produced on a smaller scale for research purposes, or that its industrial applications are not publicly disclosed.

Conclusion and Future Perspectives in the Research of Propanenitrile, 2,2 Dimethyl 3 Oxo

Summary of Key Research Findings and Methodological Advancements

Research surrounding Propanenitrile, 2,2-dimethyl-3-oxo-, also known as 2-cyano-2-methylpropanal, has primarily focused on its synthesis and its utility as a precursor in organic synthesis. A significant methodological advancement in the synthesis of the structurally related class of β-oxonitriles involves the chemoselective cyanomethylation of Weinreb amides. rsc.org This approach offers a reliable route to α,α-disubstituted-β-oxonitriles, providing good yields and accommodating a range of substrates. While not explicitly detailed for Propanenitrile, 2,2-dimethyl-3-oxo-, this method represents a key strategy for its potential synthesis.

A notable application that underscores the compound's importance is its use in the synthesis of novel azaspirooxindolinone derivatives. chemrxiv.org These derivatives have been investigated for their potential as potent inhibitors for therapeutic targets in cancer research, highlighting the role of Propanenitrile, 2,2-dimethyl-3-oxo- as a valuable starting material in medicinal chemistry. chemrxiv.org

Furthermore, the reactivity of the aldehyde group in Propanenitrile, 2,2-dimethyl-3-oxo- is characteristic of carbonyl compounds, making it susceptible to nucleophilic attack. byjus.comlibretexts.org The presence of the adjacent quaternary carbon bearing a nitrile group influences the steric and electronic environment of the aldehyde, a factor that can be exploited in synthetic design. nih.gov

Unexplored Reactivity and Synthetic Opportunities

The dual functionality of Propanenitrile, 2,2-dimethyl-3-oxo- opens up a plethora of unexplored synthetic avenues. The aldehyde moiety can readily participate in a variety of classic and modern organic transformations.

Table 1: Potential Reactions at the Aldehyde Functionality

| Reaction Type | Potential Products | Significance |

| Nucleophilic Addition | Cyanohydrins, Hemiacetals, α-Hydroxyphosphonates | Introduction of new functional groups and chiral centers. byjus.comlibretexts.orgyoutube.com |

| Reductive Amination | β-Amino alcohols | Access to valuable building blocks for pharmaceuticals. |

| Wittig Reaction | α,α-Disubstituted-β,γ-unsaturated nitriles | Carbon-carbon bond formation and synthesis of complex alkenes. |

| Aldol (B89426) Condensation | Functionalized β-hydroxy aldehydes | Construction of larger carbon skeletons. |

The nitrile group, while generally less reactive than the aldehyde, can also be transformed. Its hydrolysis can lead to the corresponding carboxylic acid or amide, and its reduction can yield a primary amine. The strategic manipulation of these two functional groups in a sequential or one-pot manner presents significant synthetic opportunities.

A particularly promising area for future exploration is the development of enantioselective transformations. The generation of a stereocenter upon nucleophilic addition to the aldehyde offers a gateway to chiral molecules. The design of chiral catalysts that can effectively control the stereochemical outcome of such reactions would be a significant advancement.

Emerging Trends in Applications

The application of Propanenitrile, 2,2-dimethyl-3-oxo- as a building block in the synthesis of bioactive molecules is an emerging trend. Its incorporation into the synthesis of azaspirooxindolinone derivatives with potential anticancer properties is a prime example. chemrxiv.org The gem-dimethyl group and the cyano functionality can impart specific steric and electronic properties to the final molecule, potentially influencing its biological activity and pharmacokinetic profile.

The structural motif of α,α-disubstituted nitriles is found in a number of pharmaceuticals. nih.gov This suggests that derivatives of Propanenitrile, 2,2-dimethyl-3-oxo- could be explored for a wider range of therapeutic applications. The ability to further functionalize the molecule at both the aldehyde and nitrile positions allows for the generation of diverse molecular libraries for high-throughput screening.

Challenges and Outlook for Future Research Initiatives

Despite its synthetic potential, research on Propanenitrile, 2,2-dimethyl-3-oxo- faces certain challenges. The high reactivity of the aldehyde group can lead to undesired side reactions, such as oxidation to the carboxylic acid or polymerization, which may complicate its handling and storage. Developing robust and selective reaction conditions to control its reactivity is a key challenge.

Future research initiatives should focus on several key areas:

Development of Efficient and Scalable Synthesis: While methods for related compounds exist, a dedicated and optimized synthesis for Propanenitrile, 2,2-dimethyl-3-oxo- is needed to make it more readily accessible for broader research.

Exploration of Asymmetric Catalysis: The development of enantioselective reactions involving this prochiral aldehyde would significantly enhance its value in the synthesis of chiral drugs and other fine chemicals.

Investigation of Novel Transformations: Exploring new reactions that take advantage of the unique electronic and steric properties of the molecule could lead to the discovery of novel synthetic methodologies.

Expansion of its Application in Medicinal Chemistry: Systematic exploration of derivatives of Propanenitrile, 2,2-dimethyl-3-oxo- in various therapeutic areas could uncover new lead compounds for drug discovery.

Q & A

Q. What are the common synthetic routes for preparing Propanenitrile, 2,2-dimethyl-3-oxo- and its derivatives?

Propanenitrile derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 3-oxo-3-pyrrolidin-1-yl-propionitrile analogs can be prepared by reacting cyanoacetamide derivatives with aldehydes in ethanol under basic catalysis (e.g., piperidine) at 0–5 °C for 2 hours . Key considerations include maintaining low temperatures to suppress side reactions and using ethanol as a solvent for optimal solubility. Reaction progress can be monitored via thin-layer chromatography (TLC) to ensure completion.

Q. How can spectroscopic techniques confirm the structural identity of Propanenitrile, 2,2-dimethyl-3-oxo-?

- NMR : The nitrile group (C≡N) appears as a sharp singlet near 120–125 ppm in NMR. The ketone (3-oxo group) shows a carbonyl peak at ~200–210 ppm.

- IR : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) are diagnostic.

- Mass Spectrometry : The molecular ion peak ([M]) should match the molecular weight (e.g., CHNO for the base structure, MW 109.12 g/mol). Reference spectral libraries and computational predictions (e.g., using SMILES:

CC(C)(C=O)C#N) aid in validation .

Advanced Research Questions

Q. What computational methods are suitable for studying the reactivity of Propanenitrile, 2,2-dimethyl-3-oxo- in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic sites by mapping electrostatic potential surfaces. For instance, the 3-oxo group is highly electrophilic, making it prone to nucleophilic attack. Transition state analysis using Gaussian or ORCA software can elucidate reaction pathways and activation energies. Studies on analogous compounds suggest that steric hindrance from the 2,2-dimethyl group may slow reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance kinetics .

Q. How do reaction conditions influence the stability and purity of Propanenitrile derivatives?

- Solvent Effects : Ethanol or methanol is preferred for solubility, but DMF may enhance reaction rates for sterically hindered derivatives.

- pH Control : Hydrolysis of the nitrile group to carboxylic acids can occur under strongly acidic/basic conditions. Maintain neutral pH during synthesis unless intentional hydrolysis is desired .

- Temperature : Elevated temperatures (>50°C) may degrade the 3-oxo group, as observed in thermogravimetric analysis (TGA) of related compounds. Low temperatures (0–5°C) are critical for minimizing side reactions in condensation steps .

Q. What strategies resolve contradictions in crystallographic data for Propanenitrile derivatives?

Discrepancies in crystal structures (e.g., bond length variations) may arise from twinning or poor data resolution. Use SHELXL for refinement, applying TWIN and BASF commands to model twinning. High-resolution data (≤1.0 Å) and hydrogen atom placement via HFIX or DFIX improve accuracy. For ambiguous electron density, iterative omit maps or complementary techniques like powder XRD can validate the model .

Methodological Recommendations

- Contradiction Analysis : When conflicting spectral or crystallographic data arise, cross-validate using multiple techniques (e.g., NMR, XRD) and computational modeling.

- Advanced Characterization : Use time-resolved IR or in-situ NMR to monitor reaction intermediates.

- Safety : Handle nitriles in fume hoods due to potential toxicity; refer to RIDADR codes (e.g., NONH for transport) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.